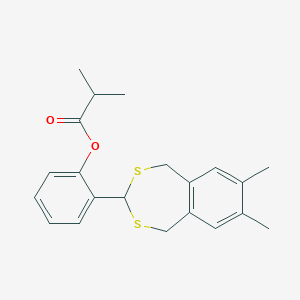
4-Hydroxy-4-méthyl-6-oxo-2-(2-thiényl)-1,3-cyclohexanedicarboxylate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is a complex organic compound that belongs to the class of cyclohexanedicarboxylates
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and cyclohexanedicarboxylate esters. Common synthetic routes may involve:
Aldol Condensation: Combining thiophene derivatives with cyclohexanedicarboxylate esters under basic conditions.
Esterification: Using acid catalysts to esterify the intermediate products.
Hydrolysis and Oxidation: Hydrolyzing and oxidizing intermediates to achieve the final product.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Mécanisme D'action
The mechanism by which diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Influencing metabolic or signaling pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-furyl)-1,3-cyclohexanedicarboxylate: Similar structure with a furan ring instead of a thiophene ring.
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-pyridyl)-1,3-cyclohexanedicarboxylate: Contains a pyridine ring, offering different chemical properties.
Uniqueness
Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is unique due to its specific combination of functional groups and the presence of a thiophene ring, which imparts distinct electronic and steric properties.
Propriétés
IUPAC Name |
diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPSHXUSZHGSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B378821.png)
![11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B378822.png)
![5-Methoxy-1-(4-methoxyphenyl)-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B378824.png)
![5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B378825.png)
![4-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B378826.png)

![11-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B378828.png)
![5-(4-Bromophenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378829.png)
![5-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B378832.png)
![2-(2-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B378835.png)
![N,N-diethyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B378836.png)
![6-Ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine](/img/structure/B378838.png)
![5-(4-bromophenyl)-N,N-diethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B378841.png)

